1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the piperidine-4-carboxamide moiety. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine-4-carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 and C-5 positions of the thiazole ring .
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Agrochemicals: Thiazole derivatives are used in the development of fungicides and biocides.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit matrix metalloproteinases and kinases, which are involved in cancer progression . Additionally, the compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of a thiazole ring with a piperidine-4-carboxamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in other thiazole derivatives .
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-11(17-9(2)14-8)7-15-5-3-10(4-6-15)12(13)16/h10H,3-7H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBDFUAQPWGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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